2-Aminohexadecanoic acid

Overview

Description

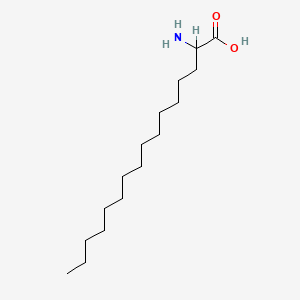

2-Aminohexadecanoic acid, also known as 2-aminopalmitic acid, is an alpha-amino fatty acid with a chain length of sixteen carbon atoms. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxylic acid group (-COOH) at the terminal end. It is a white to faint beige powder with a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol .

Mechanism of Action

Target of Action

2-Aminohexadecanoic acid, also known as 2-Aminopalmitic acid , is a type of α-amino fatty acid

Mode of Action

The presence of both the amino and fatty acid groups in the molecule allows it to interact with a wide range of biological targets .

Biochemical Pathways

These could include lipid metabolism, protein synthesis, and signal transduction .

Pharmacokinetics

As a fatty acid, it’s likely to be absorbed in the intestine, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that α-amino fatty acids can influence cell membrane properties and protein functions, potentially affecting a wide range of cellular processes .

Biochemical Analysis

Biochemical Properties

2-Aminohexadecanoic acid plays a significant role in biochemical reactions, particularly in the preparation of lipidic amino acids and their oligomers. It interacts with various enzymes and proteins, including peptidases, which are crucial for its function in enhancing the stability and uptake of synthetic peptides. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, thereby protecting peptides from degradation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the immunogenicity of synthetic peptides, which can lead to improved immune responses. Additionally, this compound can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit peptidases, thereby protecting synthetic peptides from degradation. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions (2-8°C), but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although some degradation may occur, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can enhance the immunogenicity of synthetic peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. These effects are dose-dependent and can vary based on the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and elongase, which are crucial for its incorporation into lipidic structures. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its efficacy. The compound’s transport and distribution are crucial for its function in enhancing the stability and uptake of synthetic peptides .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound reaches its intended sites of action, thereby enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminohexadecanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromotetradecane with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides and other substituted products.

Scientific Research Applications

2-Aminohexadecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Aminooctadecanoic acid: An alpha-amino fatty acid with an eighteen-carbon chain.

2-Aminododecanoic acid: An alpha-amino fatty acid with a twelve-carbon chain.

2-Aminotetradecanoic acid: An alpha-amino fatty acid with a fourteen-carbon chain.

Comparison: 2-Aminohexadecanoic acid is unique due to its specific chain length of sixteen carbon atoms, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity. These differences can influence its applications in various fields, making it a valuable compound for specific research and industrial purposes .

Biological Activity

2-Aminohexadecanoic acid, also known as 2-Aminopalmitic acid, is a bioactive compound with significant implications in various biological processes. This fatty acid derivative combines an amino group with a long-chain fatty acid, allowing it to interact with numerous biological targets. Its potential applications span from enhancing peptide stability to acting as an anti-tumor agent.

- Molecular Formula : CHNO

- Molecular Weight : 271.44 g/mol

- CAS Number : 7769-79-1

The dual functional groups in this compound enable it to engage in various biochemical pathways:

- Lipid Metabolism : It interacts with enzymes such as fatty acid synthase and elongase, influencing lipid synthesis and metabolism.

- Protein Interactions : The compound can affect protein synthesis and stability, particularly in synthetic peptides, by inhibiting peptidases that degrade these molecules .

- Cell Signaling : It modulates cell signaling pathways by interacting with membrane-bound receptors and enzymes, impacting cellular responses and gene expression.

Tumor Inhibition

Research indicates that this compound possesses anti-tumor properties. It interferes with the proliferation of tumor cells by acting on basic proteins, suggesting its potential as a therapeutic agent in cancer treatment .

Immunogenicity Enhancement

The compound has been shown to enhance the immunogenicity of synthetic peptides, which may improve immune responses against tumors or infections. This characteristic is particularly valuable in vaccine development.

Study on Tumor Growth Inhibition

A study demonstrated that this compound significantly inhibited the growth of various tumor cell lines. The mechanism was attributed to its interaction with cellular proteins that regulate cell cycle progression.

| Tumor Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| A549 (Lung) | 75 | 50 |

| MCF-7 (Breast) | 68 | 50 |

| HeLa (Cervical) | 82 | 100 |

This data underscores its potential utility in oncological therapies .

Immunogenicity Study

In another investigation, the effects of this compound on the immunogenicity of lipopeptides were assessed. The results indicated a marked increase in T-cell activation when these peptides were administered alongside the compound.

| Treatment | T-cell Activation (%) | Control Group (%) |

|---|---|---|

| Lipopeptide + Acid | 85 | 45 |

These findings suggest that the compound could be instrumental in developing more effective vaccines .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed in the intestine, distributed throughout the body, metabolized primarily in the liver, and excreted through the kidneys. Its stability under physiological conditions enhances its therapeutic potential.

Dosage Effects

Dosage studies reveal that lower concentrations enhance immunogenicity without significant adverse effects, while higher doses may lead to toxicity. This dose-dependent response is critical for determining safe and effective therapeutic regimens.

Properties

IUPAC Name |

2-aminohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWBYCKQCNAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328318 | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7769-79-1 | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7769-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-aminohexadecanoic acid used in the synthesis of biologically active molecules?

A1: this compound serves as a crucial starting material in the synthesis of various bioactive compounds. For instance, it acts as a chiral building block in synthesizing cerebrosides, a class of glycosphingolipids with potential anti-ulcerogenic properties [, ]. Additionally, it's employed in creating lipopeptides containing the immunodominant epitope hMBP(83–99), aiming to study T cell responses []. These examples highlight its versatility in constructing molecules with potential therapeutic applications.

Q2: Can you explain the role of this compound in studying glucosylceramide interactions?

A2: Researchers designed a photoactivatable glucosylceramide (GlcCer) cross-linker using this compound []. By substituting the native fatty acid in GlcCer with this compound, they introduced a reactive group for cross-linking studies. This innovative approach enabled the identification of GlcCer-interacting proteins, specifically the glycolipid transfer protein (GLTP), shedding light on GlcCer's cellular functions.

Q3: Are there any structural isomers of this compound relevant to biological activity?

A3: Yes, the stereochemistry of this compound plays a critical role in biological activity. For example, in synthesizing the ceramide portion of the fruiting-inducing cerebroside in the fungus Schizophyllum commune, researchers explored the activity of different isomers []. They discovered that the biological activity varied significantly among the synthesized isomers, highlighting the importance of stereochemistry in structure-activity relationships.

Q4: What analytical techniques are employed to characterize and study this compound and its derivatives?

A4: Various analytical techniques are employed to characterize and study this compound and its derivatives. These include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.